molecular formula C14H18N4OS B2391284 N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide CAS No. 1258739-06-8

N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide

Cat. No.: B2391284
CAS No.: 1258739-06-8
M. Wt: 290.39
InChI Key: BUORXJROABNYKG-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a cyanocyclobutyl group, a dimethylpyrimidinyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide typically involves multiple steps:

    Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring.

    Attachment of the Dimethylpyrimidinyl Group:

    Formation of the Sulfanyl Linkage:

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyanocyclobutyl group, potentially converting the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylpyrimidinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

    N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-propylacetamide: Similar structure with a propyl group instead of a methyl group.

Uniqueness

N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-10-7-11(2)17-13(16-10)20-8-12(19)18(3)14(9-15)5-4-6-14/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUORXJROABNYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N(C)C2(CCC2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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